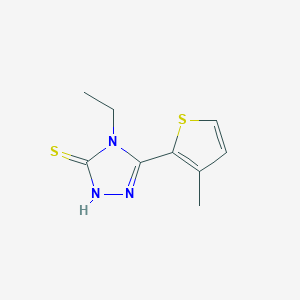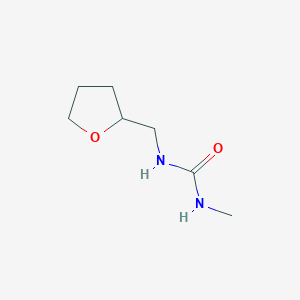
4-ethyl-5-(3-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, starting from thiosemicarbazides or hydrazine derivatives. For example, compounds similar to 4-ethyl-5-(3-methyl-2-thienyl)-4H-1,2,4-triazole-3-thiol can be synthesized by intramolecular cyclization of carbonyl thiosemicarbazide under microwave irradiation, offering a good yield and demonstrating the efficiency of microwave-assisted synthesis in forming triazole rings (Ashry et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, which reveals details about the arrangement of atoms within the crystal lattice and the interactions that stabilize the structure. For instance, the structure of a closely related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined, showing the presence of hydrogen bonding and π-π interactions that contribute to the stability of the crystal structure (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, which can alter their physical and chemical properties. The alkylation of triazole-thiol compounds, for instance, has been achieved under different conditions, leading to a range of substituted derivatives that exhibit varied properties (Ashry et al., 2006).
Aplicaciones Científicas De Investigación
Antioxidative Stress Properties
A study by Aktay, Tozkoparan, and Ertan (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. This research highlights the antioxidative stress properties of this chemical class, suggesting potential for therapeutic applications in protecting against oxidative damage (G. Aktay, B. Tozkoparan, & M. Ertan, 2005).
Structural and Theoretical Studies
The structural and theoretical aspects of triazole compounds have been extensively studied, providing insight into their molecular and crystal structures. For example, the crystal structure of a closely related triazole compound was determined, offering a basis for structural comparison with its aromatic analogs. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (I. Wawrzycka-Gorczyca & A. Siwek, 2011).
Metal Complexation for Therapeutic and Catalytic Applications
Research on Cu(II), Ni(II), and Fe(II) complexes with triazole-derived Schiff bases suggests applications in coordination chemistry. These complexes have been characterized and compared theoretically and experimentally, indicating potential for use in catalytic processes and as therapeutic agents due to their structural properties (K. Sancak et al., 2007).
DNA Methylation Inhibition for Cancer Therapy
A study on 1,2,4-triazole thioether derivatives, including synthesis and evaluation of their anti-tumor activity, highlights the potential application of these compounds in cancer therapy. The effect on tumor DNA methylation levels suggests a novel approach to targeting cancer cell growth and proliferation (T. R. Hovsepyan et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of triazoles for antimicrobial activities have been a significant area of research. These studies demonstrate the potential of triazole derivatives as antimicrobial agents, offering new pathways for developing antibiotics and antifungal medications (Hacer Bayrak et al., 2009).
Propiedades
IUPAC Name |
4-ethyl-3-(3-methylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNFABZJQKPVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)

![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)


![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)